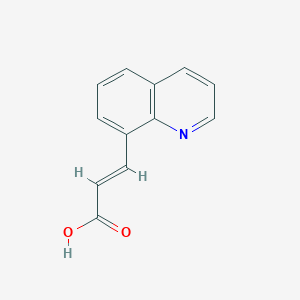

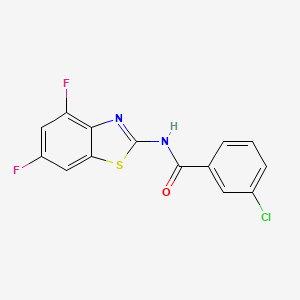

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide, also known as FL-41, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrolidines and has been synthesized using various methods. In

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

This compound has been studied for its potential in treating neurological disorders. It has shown promising results as an anticonvulsant, being effective in animal models of epilepsy. The compound’s influence on voltage-gated sodium and calcium channels, as well as GABA transporters, suggests it could modulate neuronal excitability and provide relief from convulsive episodes .

Synthesis of Hybrid Compounds

The compound serves as a precursor in the synthesis of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings. These hybrids have been evaluated for their anticonvulsant and antinociceptive properties, indicating the compound’s versatility in creating new pharmacologically active agents .

Solvent-Controlled Synthesis

Researchers have developed solvent-controlled protocols using this compound to produce various acrylates. This method highlights the compound’s role in facilitating the synthesis of diverse chemical structures, which can be further explored for different applications .

Click Chemistry Applications

The compound’s structure allows it to participate in Click Chemistry reactions, particularly with biomolecules containing azide groups. This reactivity is useful in bioconjugation processes, such as attaching drugs to targeting molecules or labeling compounds in biological systems .

Derivatization of Peptides and Antibodies

Due to its reactive ester group, the compound can be used to modify peptides and antibodies. This application is significant in the development of targeted therapies and diagnostic tools, where the compound can act as a linker or a tag for biomolecules .

Development of Multitargeted Agents

The compound’s framework is being utilized to create multitargeted agents that can address complex diseases by interacting with multiple biological targets. This approach can lead to the development of more effective and comprehensive treatments .

Pharmaceutical Biochemistry Research

In pharmaceutical biochemistry, the compound’s properties are being investigated to understand its interaction with biological systems. This research can provide insights into the compound’s metabolism, toxicity, and mechanism of action .

Organic and Biomolecular Chemistry

The compound is also a subject of interest in organic and biomolecular chemistry for its potential to create new molecular entities. Its reactivity and structural features make it a valuable tool for designing novel organic compounds with specific functions .

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O4/c1-22-12(10-3-2-4-11(16)7-10)8-17-13(19)9-18-14(20)5-6-15(18)21/h2-4,7,12H,5-6,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHKEIAXNGIEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CN1C(=O)CCC1=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2892769.png)

![1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2892772.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2892775.png)

![(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2892776.png)

![8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892777.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)

![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)